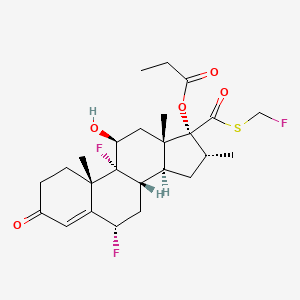
Acide corticostérone 21-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Corticosterone, also known as 17-deoxycortisol and 11β,21-dihydroxyprogesterone, is a 21-carbon steroid hormone of the corticosteroid type produced in the cortex of the adrenal glands . Corticosterone 21-Carboxylic Acid is a derivative of corticosterone .
Synthesis Analysis
The synthesis of corticosteroids like Corticosterone 21-Carboxylic Acid involves complex biochemical pathways. The protein precipitation of serum samples is achieved via adding acetonitrile, while the derivatization of endogenous steroid hormones in serum samples after protein precipitation is performed using 2-hydrazinopyridine as a derivatization reagent .Molecular Structure Analysis
The molecular formula of Corticosterone 21-Carboxylic Acid is C21H28O5 . The structure of a carboxylic acid contains a hydroxyl group attached to a carbonyl carbon . Due to the electronegativity of the oxygen atom, this functional group can undergo ionization and discharge a proton .Chemical Reactions Analysis
The α-carbon belonging to a carboxylic acid can easily be halogenated via the Hell-Volhard-Zelinsky reaction. These compounds can be converted into amines using the Schmidt reaction. A carboxylic acid can be reduced to an alcohol by treating it with hydrogen to cause a hydrogenation reaction .Physical And Chemical Properties Analysis
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The general formula of a carboxylic acid is R-COOH, where COOH refers to the carboxyl group, and R refers to the rest of the molecule to which this group is attached .Mécanisme D'action
Target of Action
Corticosterone 21-Carboxylic Acid is a derivative of corticosterone, a 21-carbon steroid hormone of the corticosteroid type produced in the cortex of the adrenal glands . Its primary targets include the Corticosteroid 11-beta-dehydrogenase isozyme 1 , Nuclear receptor coactivator 1 , and the Mineralocorticoid receptor . These targets play crucial roles in the regulation of energy, immune reactions, and stress responses .
Mode of Action
Corticosterone 21-Carboxylic Acid interacts with its targets by acting as a substrate for the Corticosteroid 11-beta-dehydrogenase isozyme 1 . This interaction leads to changes in the regulation of energy, immune reactions, and stress responses .
Biochemical Pathways
Corticosterone 21-Carboxylic Acid affects the steroidogenic pathway, which is a series of biochemical reactions that produce steroids from cholesterol . It is an intermediate in the steroidogenic pathway from pregnenolone to aldosterone . Under PPAR activation, the classic reductive metabolic pathway of corticosterone is suppressed, and an alternative oxidative pathway is uncovered that leads to the sequential oxidation on carbon 21 resulting in HDOPA .
Pharmacokinetics
It is known that corticosterone, the parent compound, has modest but significant activities as a mineralocorticoid and a glucocorticoid
Result of Action
It is known that corticosterone, the parent compound, is involved in the regulation of energy, immune reactions, and stress responses
Action Environment
The action, efficacy, and stability of Corticosterone 21-Carboxylic Acid can be influenced by various environmental factors. For instance, UV-B stimulation on the skins of certain amphibians seems to cause the internal generation of corticosterone
Avantages Et Limitations Des Expériences En Laboratoire
The use of Corticosterone 21-Carboxylic Acid in laboratory experiments has several advantages. The hormone is relatively easy to synthesize, and can be used to study a variety of physiological processes. In addition, Corticosterone 21-Carboxylic Acid is a relatively stable molecule and can be stored for long periods of time without degradation. However, there are some limitations to its use. The hormone is not very soluble in water, and therefore must be dissolved in an organic solvent before use. In addition, the hormone is not very stable in the presence of light or heat, and must be stored in a dark, cool environment.
Orientations Futures
The use of Corticosterone 21-Carboxylic Acid in laboratory experiments has the potential to provide insight into a variety of physiological processes. Future research could focus on the role of Corticosterone 21-Carboxylic Acid in the regulation of energy metabolism and stress response. In addition, research could focus on the role of Corticosterone 21-Carboxylic Acid in the regulation of the immune system and inflammation. Finally, research could focus on the potential therapeutic applications of Corticosterone 21-Carboxylic Acid, such as its use in the treatment of stress-related disorders.
Méthodes De Synthèse
Corticosterone 21-Carboxylic Acid is synthesized in the adrenal cortex by the enzyme 21-hydroxylase. The enzyme is encoded by the CYP21A2 gene and catalyzes the conversion of progesterone to Corticosterone 21-Carboxylic Acid. The reaction is a two-step process that involves the hydroxylation of progesterone at the 21-position followed by the cleavage of the side chain. The reaction is catalyzed by two different forms of 21-hydroxylase, CYP21A1 and CYP21A2.
Applications De Recherche Scientifique
Effets neuroprotecteurs
Le glucoside de corticostérone 21, un produit de bioconversion de la corticostérone, a montré des effets neuroprotecteurs plus importants contre la mort cellulaire induite par H2O2 et les espèces réactives de l'oxygène (ROS) par rapport à la corticostérone . Cela suggère que la glucosylation de la corticostérone pourrait potentiellement être utilisée pour développer de nouveaux agents neuroprotecteurs .
Recherche sur la stéroïdogénèse
La corticostérone joue un rôle crucial dans le processus de stéroïdogénèse, qui est le processus par lequel les stéroïdes sont synthétisés . Comprendre le processus complexe de la stéroïdogénèse impliquée dans la biosynthèse du cortisol et de l'aldostérone peut fournir des informations cruciales sur la physiopathologie des troubles surrénaliens .
Études sur le dysfonctionnement du cortex surrénalien
La corticostérone est impliquée dans la régulation de divers processus physiologiques, notamment le métabolisme, la réponse immunitaire et la réponse au stress . Par conséquent, il peut être utilisé dans la recherche pour comprendre le dysfonctionnement du cortex surrénalien et informer le développement de thérapies ciblées pour atténuer les symptômes associés .
Études sur la capacité antioxydante
Des doses élevées de corticostérone peuvent être nocives, mais l'acide ascorbique (Asc) a montré qu'il protégeait la moelle osseuse de l'action cytotoxique de la corticostérone élevée transitoirement . Cela suggère que Asc pourrait potentiellement être utilisé comme antioxydant contre les ROS produites par l'exposition aux rayons X et à la corticostérone .
Recherche sur la perturbation endocrinienne
Les perturbateurs endocriniens, tels que les phtalates, les bisphénols et les pesticides, affectent le développement du cortex surrénalien ou la stéroïdogénèse, provoquant ainsi un dysfonctionnement du cortex surrénalien . La corticostérone peut être utilisée dans la recherche pour comprendre les effets de ces perturbateurs endocriniens
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Corticosterone 21-Carboxylic Acid involves the conversion of Corticosterone to Corticosterone 21-Propionate, followed by hydrolysis to obtain Corticosterone 21-Carboxylic Acid.", "Starting Materials": [ "Corticosterone", "Propionic anhydride", "Pyridine", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Step 1: Corticosterone is reacted with propionic anhydride and pyridine in methanol to obtain Corticosterone 21-Propionate.", "Step 2: Corticosterone 21-Propionate is then hydrolyzed using sodium hydroxide in methanol to obtain Corticosterone 21-Carboxylic Acid.", "Step 3: The product is then extracted using diethyl ether and purified using hydrochloric acid." ] } | |
Numéro CAS |
33762-00-4 |
Formule moléculaire |
C21H28O5 |
Poids moléculaire |
360.45 |
Nom IUPAC |
2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C21H28O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h9,13-17,23H,3-8,10H2,1-2H3,(H,25,26)/t13-,14-,15+,16-,17+,20-,21-/m0/s1 |
Clé InChI |
JBTKFLIEKACQQE-VHKLNFGVSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)C(=O)O)C)O |
Synonymes |
(11β)-11-Hydroxy-3,20-dioxo-pregn-4-en-21-oic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



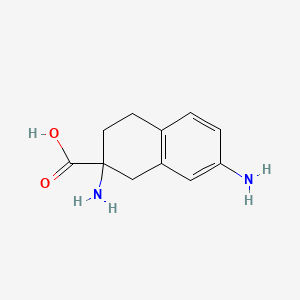

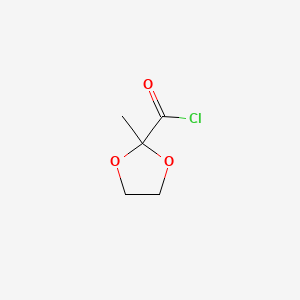
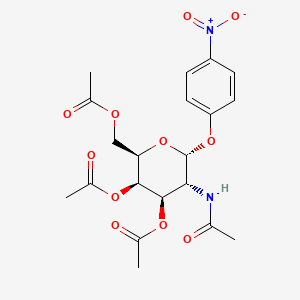
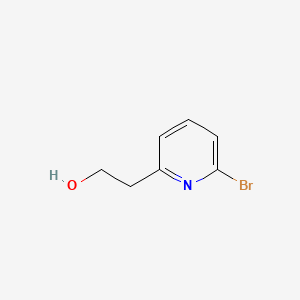



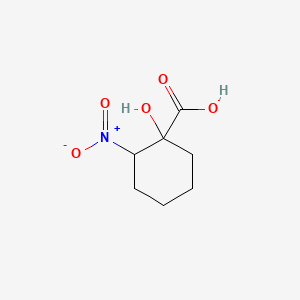
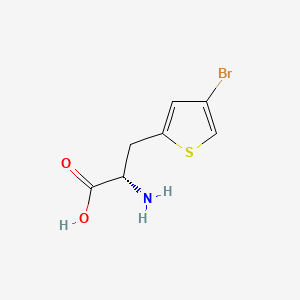
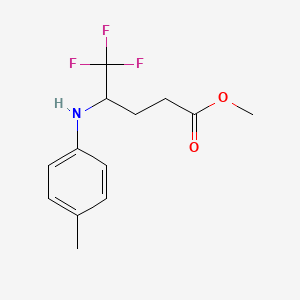
![(|AS,2S)-2-Carboxy-|A-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid](/img/structure/B584730.png)
